2-chloro-N-methylpropanamide chemical properties and structure
2-chloro-N-methylpropanamide chemical properties and structure
An In-depth Technical Guide to 2-chloro-N-methylpropanamide: Properties, Synthesis, and Applications
Executive Summary: 2-chloro-N-methylpropanamide is a functionalized small molecule belonging to the class of α-chloroamides. Its strategic combination of an electrophilic chlorinated center, a chiral center, and an amide moiety makes it a versatile building block in modern organic synthesis. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic routes, and characteristic reactivity. We will explore its utility as a precursor for creating more complex molecular architectures, particularly within the context of medicinal chemistry and drug discovery, where the α-chloroamide motif serves as a valuable linchpin for stereoselective transformations.
Molecular Structure and Physicochemical Properties
2-chloro-N-methylpropanamide, with the CAS Number 42275-47-8, is a chiral molecule featuring a chlorine atom at the α-position relative to the carbonyl group of an N-methylated amide.[1] This structural arrangement dictates its chemical behavior, rendering the α-carbon susceptible to nucleophilic attack and suitable for radical-based reactions.
Chemical Structure
The fundamental structure of 2-chloro-N-methylpropanamide is depicted below. Its systematic IUPAC name is 2-chloro-N-methylpropanamide.[1]
Caption: Molecular structure of 2-chloro-N-methylpropanamide.
Physicochemical Data
The key physicochemical properties of 2-chloro-N-methylpropanamide are summarized in the table below. It is important to note that several of these values are predicted based on computational models, a common practice for characterizing specialized reagents that may lack extensive empirical documentation.
| Property | Value | Source |
| Molecular Formula | C₄H₈ClNO | PubChem[1] |
| Molecular Weight | 121.56 g/mol | PubChem[1] |
| CAS Number | 42275-47-8 | PubChem[1] |
| Appearance | Colorless to light yellow liquid | ChemicalBook |
| Boiling Point | 244.9 ± 23.0 °C (Predicted) | ChemicalBook |
| Density | 1.082 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 14.63 ± 0.46 (Predicted) | ChemicalBook |
| SMILES | CC(C(=O)NC)Cl | PubChem[1][2] |
| InChIKey | NKUQJMNRULPRAM-UHFFFAOYSA-N | PubChem[1][2] |
Synthesis and Purification
The synthesis of 2-chloro-N-methylpropanamide is most efficiently achieved via the acylation of methylamine with 2-chloropropionyl chloride. This is a standard Schotten-Baumann type reaction, which requires careful control of reaction conditions to maximize yield and minimize side products.
Synthetic Workflow
The causality behind this experimental design is rooted in the high reactivity of the acid chloride. The reaction is typically performed at low temperatures (e.g., 0 °C or below) to control the exothermic nature of the acylation and to prevent side reactions, such as multiple acylations or hydrolysis of the acid chloride. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine or pyridine) is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the unreacted methylamine, rendering it non-nucleophilic.
Caption: A typical workflow for the synthesis of 2-chloro-N-methylpropanamide.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established procedures for the synthesis of similar N-alkyl amides.[3]
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of methylamine (2.2 equivalents) in dichloromethane (DCM). The flask is cooled to 0 °C in an ice-water bath.
-
Reagent Addition: 2-Chloropropionyl chloride (1.0 equivalent) dissolved in DCM is added dropwise to the stirred methylamine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure complete conversion.
-
Workup: The reaction mixture is transferred to a separatory funnel and washed sequentially with 1M HCl (to remove excess methylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by vacuum distillation or column chromatography on silica gel to afford the final product as a colorless to light yellow liquid.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-chloro-N-methylpropanamide is dominated by the electrophilic nature of the α-carbon and the potential for the amide group to coordinate with catalysts. This makes it a valuable intermediate in reactions that form C-C, C-N, and C-O bonds.
Nucleophilic Substitution
The chlorine atom is a good leaving group, making the α-carbon susceptible to Sₙ2 reactions with a variety of nucleophiles, such as amines, thiols, and alkoxides. This pathway is fundamental for introducing diverse functional groups at the α-position.
Cross-Coupling Reactions
As a class, α-chloroamides are effective electrophiles in transition-metal-catalyzed cross-coupling reactions. For instance, nickel-catalyzed stereoconvergent Suzuki arylations of racemic α-chloroamides have been developed, allowing for the enantioselective synthesis of α-aryl amides.[4] This highlights the potential of 2-chloro-N-methylpropanamide in asymmetric synthesis to produce enantioenriched products from a racemic starting material.[4]
Radical-Mediated Reactions
Recent advances in photoredox and enzymatic catalysis have expanded the utility of α-chloroamides as radical precursors.[5][6] Flavin-dependent "ene"-reductases (EREDs) can catalyze the single-electron reduction of the C-Cl bond to generate an α-amido radical.[5][7] This radical can then engage in various transformations, such as hydroalkylation of olefins, providing a powerful method for stereoselective C-C bond formation.[5]
Caption: Major reaction pathways involving 2-chloro-N-methylpropanamide.
Spectroscopic Characterization (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A quartet for the single proton on the α-carbon, split by the adjacent methyl group.
-
A doublet for the three protons of the N-methyl group, split by the N-H proton.
-
A doublet for the three protons of the C-methyl group, split by the α-proton. The N-H proton itself would likely appear as a broad singlet.
-
-
¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four unique carbon atoms: the carbonyl carbon, the α-carbon, the N-methyl carbon, and the C-methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands:
-
A strong, sharp absorption around 1640-1680 cm⁻¹ corresponding to the C=O (amide I) stretching vibration.
-
An absorption around 1520-1570 cm⁻¹ for the N-H bending (amide II) vibration.
-
A broad peak around 3300 cm⁻¹ for the N-H stretching vibration.
-
C-H stretching vibrations in the 2850-3000 cm⁻¹ region.[10]
-
A C-Cl stretching absorption in the fingerprint region, typically between 580-780 cm⁻¹.[10]
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of roughly 3:1, which is a definitive indicator of a monochlorinated compound.[11] The base peak would likely result from fragmentation, such as the loss of a chlorine radical.
Applications in Medicinal Chemistry and Drug Discovery
α-Chloroamides are valuable intermediates in the synthesis of pharmaceutically active compounds.[5] Their ability to undergo clean, stereoselective transformations makes them ideal starting points for building chiral centers found in many drug molecules. The enantioenriched products derived from 2-chloro-N-methylpropanamide, such as α-amino and α-oxyamides, are common motifs in drug candidates.[5] The development of photoenzymatic methods that utilize α-chloroamides further enhances their appeal, offering green and highly selective synthetic routes to complex chiral molecules.[5][7]
Safety, Handling, and Storage
2-chloro-N-methylpropanamide is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.[1]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly sealed. Predicted storage temperature is between 2-8°C.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-chloro-N-methylpropanamide is a synthetically versatile building block with significant potential in organic chemistry and drug discovery. Its defined structure and predictable reactivity allow for its use in a range of transformations, from classical nucleophilic substitutions to modern, enzyme-catalyzed radical reactions. Understanding its chemical properties, synthetic methods, and safety requirements is essential for leveraging this molecule to its full potential in the research and development of novel chemical entities.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14870193, 2-Chloro-N-methylpropanamide. Available from: [Link].
-
Lundin, P. M., & Fu, G. C. (2010). Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides. Journal of the American Chemical Society, 132(32), 11027–11029. Available from: [Link]
-
NIST. 2-Chloro-N-methylacetamide IR Spectrum. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]
-
NIST. 2-Chloro-N-methylacetamide Mass Spectrum. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Available from: [Link]
-
ACS Publications. Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. ACS Catalysis. Available from: [Link]
-
National Center for Biotechnology Information. Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. PMC. Available from: [Link]
-
National Center for Biotechnology Information. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. PMC. Available from: [Link]
-
bioRxiv. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 344970, 2-Chloro-2-methylpropanamide. Available from: [Link].
-
PubChemLite. 2-chloro-n-methylpropanamide (C4H8ClNO). Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 2-Chloro-2-methylpropane in Modern Organic Synthesis. Available from: [Link]
-
OC-Praktikum. Synthesis of 2-chloro-2-methylpropane (tert-butyl chloride) from tert-butanol. Available from: [Link]
-
ResearchGate. Structure of 2-chloro-N-(p-tolyl)propanamide. Available from: [Link]
-
Doc Brown's Chemistry. infrared spectrum of 2-chloro-2-methylpropane. Available from: [Link]
-
IUPAC. TWO-PHASE REACTIONS IN THE CHEMISTRY OF TOOL IN ORGANIC SYNTHESIS. Available from: [Link]
-
Doc Brown's Chemistry. mass spectrum of 2-chloro-2-methylpropane. Available from: [Link]
Sources
- 1. 2-Chloro-N-methylpropanamide | C4H8ClNO | CID 14870193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-chloro-n-methylpropanamide (C4H8ClNO) [pubchemlite.lcsb.uni.lu]
- 3. Page loading... [guidechem.com]
- 4. Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-N-methylacetamide [webbook.nist.gov]
- 9. 2-Chloro-2-methylpropane(507-20-0) 1H NMR spectrum [chemicalbook.com]
- 10. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
